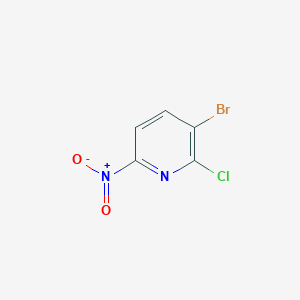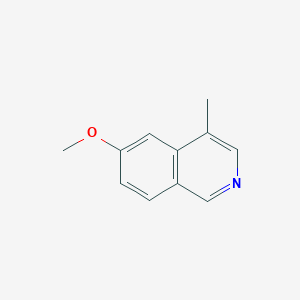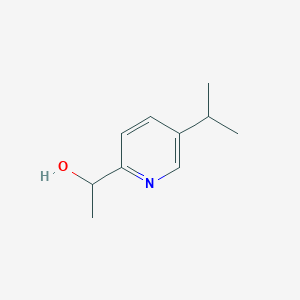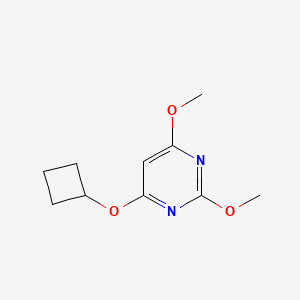
2,4-Pyrimidinedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinedimethanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two hydroxymethyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrimidinedimethanol typically involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pyrimidinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dihydroxypyrimidine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 2,4-Pyrimidinedicarboxylic acid.
Reduction: 2,4-Dihydroxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Pyrimidinedimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinedimethanol depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dihydroxypyrimidine: A precursor for various pyrimidine derivatives.
2,4-Pyrimidinedicarboxylic acid: An oxidation product of 2,4-Pyrimidinedimethanol with applications in material science.
Uniqueness: this compound is unique due to its dual hydroxymethyl groups, which provide versatile functionalization options. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Properties
CAS No. |
4425-66-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
[2-(hydroxymethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-2,9-10H,3-4H2 |
InChI Key |
GZIRFTYIJXLCPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















